N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a dioxoanthracene core, and a phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and compounds with methoxyphenyl or phenylsulfanyl groups. Examples include:
- N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine
- 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles
Uniqueness
N-(4-methoxyphenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and the resulting chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H19NO4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-9,10-dioxo-1-phenylsulfanylanthracene-2-carboxamide |
InChI |
InChI=1S/C28H19NO4S/c1-33-18-13-11-17(12-14-18)29-28(32)23-16-15-22-24(27(23)34-19-7-3-2-4-8-19)26(31)21-10-6-5-9-20(21)25(22)30/h2-16H,1H3,(H,29,32) |
InChI Key |
RFQAYLRBSSDWBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5 |
Origin of Product |
United States |
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